4-Nitroquinoline N-oxide

描述

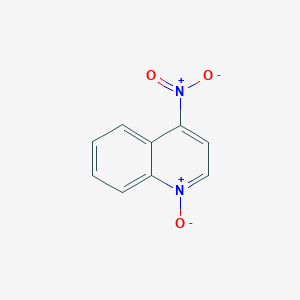

硝基喹啉,也称为4-硝基喹啉1-氧化物,是一种喹啉衍生物,在4位具有硝基,在1位具有氧化物。它是一种高度致癌的化合物,因其诱变特性而被广泛研究。 硝基喹啉以诱导DNA损伤而闻名,并被用于各种科学研究应用,特别是在DNA修复机制的研究中 .

准备方法

合成路线和反应条件

硝基喹啉可以通过多种方法合成。一种常见的合成路线包括喹啉的硝化,然后进行氧化。硝化过程通常使用浓硝酸和硫酸作为试剂。反应在受控温度条件下进行,以确保喹啉环的4位发生选择性硝化。 所得硝基喹啉然后被氧化以形成4-硝基喹啉1-氧化物 .

工业生产方法

硝基喹啉的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化的反应条件,以最大限度地提高收率和纯度。 硝化和氧化步骤经过仔细监控,最终产物通过结晶或其他合适的方法进行纯化 .

化学反应分析

DNA Adduct Formation and Mutagenicity

4-NQO reacts with DNA to form stable monoadducts, primarily targeting purine bases. Metabolic activation converts 4-NQO into 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) , which binds covalently to:

These adducts induce G:C → T:A transversion mutations due to mispairing of 8-hydroxydeoxyguanosine (8OHdG) lesions during replication .

Key Data on DNA Damage:

Metabolic Activation Pathways

4-NQO undergoes enzymatic reduction to form reactive intermediates:

-

4-Hydroxyaminoquinoline 1-oxide (4-HAQO) : Generated via nitroreductases, this metabolite directly alkylates DNA .

-

Reactive Oxygen Species (ROS) : Superoxide radicals () and hydroxyl radicals () are produced during redox cycling of 4-NQO, causing oxidative DNA damage .

Critical Findings:

-

4-HAQO forms bulky adducts repaired predominantly by NER, while ROS induce lesions repaired by BER .

-

Inhibition of metabolic enzymes (e.g., cytochrome P450) reduces 4-NQO’s genotoxicity .

Photodynamic Reactions

Under UV or visible light, 4-NQO exhibits oxygen-dependent photodynamic activity , generating singlet oxygen () and causing:

Mechanistic Insights:

-

Light excitation of 4-NQO produces triplet-state intermediates that react with molecular oxygen .

-

Photodynamic effects synergize with direct DNA adduct formation, amplifying cytotoxicity .

Immunosuppressive Reactions

4-NQO induces apoptosis in immune cells via DNA damage responses:

-

B lymphocytes : Show higher sensitivity than T cells, with elevated γH2AX foci (DNA double-strand break marker) and Annexin V/PI staining .

-

γδ T cells and CD5+ B cells : Populations decline during oral carcinogenesis, facilitating tumor immune evasion .

Dose-Dependent Apoptosis in Immune Cells:

| Cell Type | 4-NQO Concentration (μM) | Apoptosis Rate (%) |

|---|---|---|

| Daudi (B cells) | 4 | 35 ± 5 |

| Jurkat (T cells) | 4 | 12 ± 3 |

| Daudi (B cells) | 10 | 62 ± 8 |

| Jurkat (T cells) | 10 | 25 ± 4 |

Carcinogenic Pathways in Epithelial Cells

Chronic 4-NQO exposure induces oral squamous cell carcinoma (OSCC) through:

-

Persistent DNA adducts leading to oncogenic mutations (e.g., TP53 inactivation) .

-

ROS-mediated inflammation , promoting tumor microenvironment remodeling .

Key Observations in Murine Models:

-

16-week exposure causes hyperkeratosis/dysplasia; 24-week exposure results in invasive SCC .

-

Co-occurrence of immunosuppression and tumorigenesis accelerates OSCC progression .

Toxicological Reactions

4-NQO exhibits acute toxicity in mammals:

科学研究应用

Genetic Research Applications

4-NQO is extensively utilized in genetic research due to its ability to induce mutations in various organisms. It serves as a mutagen in genetic screens, particularly in fungi and mammalian cells. The following table summarizes key findings related to its mutagenic properties:

Case Study: Mutagenesis in Aspergillus nidulans

In a study by Harris et al., 4-NQO was shown to induce a broad spectrum of mutations, predominantly affecting guanine bases. This characteristic makes it an effective tool for identifying essential genes through genetic screens, as smaller mutations can lead to functional changes without lethality .

Carcinogenesis Modeling

4-NQO is widely used as a model for studying oral squamous cell carcinoma (OSCC) and esophageal squamous cell carcinoma (ESCC). The compound mimics the carcinogenic effects of ultraviolet radiation and is instrumental in understanding the progression of cancer from hyperplasia to malignancy.

Case Study: Oral Carcinogenesis in Rats

In studies involving desalivated rats, 4-NQO was applied topically to induce dysplastic changes in oral tissues. This model effectively illustrates the multi-step process of carcinogenesis, showcasing how 4-NQO initiates and promotes tumor development through specific cellular mechanisms .

Therapeutic Evaluations

Research has also focused on evaluating potential therapeutic agents against 4-NQO-induced cancers. Various studies have examined the efficacy of drugs and dietary interventions in mitigating the effects of this carcinogen.

Case Study: Nanoparticle Drug Delivery

A recent study evaluated the effectiveness of doxorubicin-loaded nanoparticles in treating tongue squamous cell carcinoma induced by 4-NQO in rats. The results indicated that nanoparticle formulations significantly inhibited tumor growth compared to free drug forms, highlighting their potential for targeted cancer therapy .

作用机制

硝基喹啉主要通过诱导DNA损伤发挥作用。它在嘌呤碱基,特别是鸟嘌呤上形成大体积加合物,导致突变。该化合物在代谢上被激活为4-羟氨基喹啉1-氧化物,与DNA形成稳定的加合物。这种DNA损伤会引发细胞反应,包括激活DNA修复途径和细胞凋亡。 p53依赖性线粒体信号通路是参与硝基喹啉诱导的细胞凋亡的关键通路之一 .

相似化合物的比较

类似化合物

4-硝基喹啉: 在1位缺少氧化物基团。

4-氨基喹啉: 硝基被氨基取代。

喹啉: 没有取代基的母体化合物

独特性

硝基喹啉因其双功能基团(硝基和氧化物)而独一无二,这些基团赋予了不同的化学反应性和生物活性。 它诱导特定DNA损伤的能力以及它在诱变研究中的模型化合物用途使其区别于其他类似化合物 .

生物活性

4-Nitroquinoline N-oxide (4-NQO) is a well-characterized chemical compound recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological mechanisms, mutagenicity, effects on immune cells, and the implications of 4-NQO in cancer research, supported by various studies and findings.

4-NQO is a nitro derivative of quinoline that exhibits both mutagenic and carcinogenic properties. Its primary mechanism of action involves the formation of DNA adducts after metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO). These adducts lead to oxidative damage in DNA, primarily resulting in the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative stress and DNA damage .

Table 1: Summary of Key Mechanisms of 4-NQO

Mutagenicity and Carcinogenicity

Numerous studies have established the mutagenic potential of 4-NQO. It induces mutations through various pathways, including:

- Direct DNA Damage : 4-NQO forms stable monoadducts with genomic DNA, which can result in transversions if not repaired .

- Oxidative Stress : The compound generates reactive oxygen species (ROS) that further damage cellular components, contributing to its carcinogenic profile .

Effects on Immune Cells

Recent research has highlighted the impact of 4-NQO on immune cell populations. A study demonstrated that exposure to 4-NQO resulted in a significant decrease in B-cell populations in murine models. This reduction was linked to an early immunosuppressive response during oral carcinogenesis, suggesting that 4-NQO not only promotes tumor development but also alters systemic immune responses .

Case Study: Immune Cell Profiling

In a murine model studying oral squamous cell carcinoma (OSCC):

- B-cell Reduction : Significant decrease in B-cell populations was observed post-exposure.

- T-cell Viability : While T-cells were affected, the impact was more pronounced in B-cells, indicating a selective vulnerability .

Research Findings and Implications

The implications of these findings are profound for cancer research and therapeutic strategies. Understanding how 4-NQO induces mutations and alters immune responses can guide the development of preventive measures and treatments for cancers associated with environmental carcinogens.

- Topoisomerase I Studies : Research indicates that 4-NQO induces persistent topoisomerase I cleavage complexes, which are implicated in its selective activity toward certain cancer cell types, particularly those deficient in specific helicases like BLM .

- Antioxidant Response : Investigations into potential protective agents against 4-NQO toxicity have shown mixed results. For instance, antioxidants like resveratrol did not mitigate the genotoxic effects of 4-NQO in certain experimental setups .

属性

IUPAC Name |

4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQDZJICGQWFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025780 | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES OR PLATES FROM ACETONE | |

CAS No. |

56-57-5 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Nitroquinoline N-oxide primarily interacts with DNA through the formation of adducts. [, ] This interaction is thought to be crucial for its carcinogenic activity. [] this compound preferentially binds to guanine residues in DNA, ultimately leading to mutations that can drive carcinogenesis. [] These mutations can disrupt normal cellular processes like DNA replication and transcription, potentially leading to uncontrolled cell growth and tumor formation. []

A: this compound has the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it mentions various spectroscopic techniques used to study the compound, such as:

- Electron Spin Resonance (ESR) spectroscopy: This technique helped detect and characterize the anion radicals of this compound and its metabolite, 4-Nitrosoquinoline N-oxide. []

- Time-Resolved Infrared Spectroscopy (TRIR): TRIR, coupled with Laser Flash Photolysis (LFP), provided insights into the electron-transfer chemistry of this compound's triplet excited state. []

- UV-Vis Spectroscopy: This technique was employed to study the hydrophobic interactions of this compound with cyclodextrins in aqueous solutions. []

ANone: The provided research focuses primarily on the biological activity and interactions of this compound. As a result, specific details regarding its material compatibility and stability under various conditions are limited.

ANone: this compound is not typically employed as a catalyst. The research primarily focuses on its biological activity, particularly its carcinogenic properties, and its interactions with biological systems.

A: Computational techniques like Density Functional Theory (DFT) have been used to investigate the structure of radical intermediates formed during the metabolism of this compound. [] These calculations help researchers understand the electronic properties and reactivity of these intermediates, which is crucial for elucidating the mechanism of this compound's carcinogenicity.

A: Early research suggests a strong link between the carcinogenic activity of this compound and the ease with which nucleophiles, like the sulfhydryl group in cysteine or glutathione, can substitute its nitro group at position 4. [] This suggests that the electron-withdrawing nature of the N-oxide group plays a significant role in facilitating this nucleophilic substitution. [] Further studies comparing this compound with related compounds indicated that the carcinogenic activity correlated with the ease of this nucleophilic substitution. []

ANone: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is limited in the provided research.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of this compound. Consequently, it doesn't provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with this compound.

A: The provided research primarily focuses on the mechanisms of action and toxicological aspects of this compound rather than its detailed PK/PD profile. While it mentions that the compound exhibits potent skin cancer-producing activity, [] it doesn't delve into specific aspects of its ADME properties or in vivo activity and efficacy in a therapeutic context.

A: While not explored for therapeutic purposes, this compound is a potent carcinogen in various experimental models. [, , , , , , ] In vivo, it induces tumors in mice, particularly lung adenomas and adenocarcinomas. [] It has also demonstrated tumor-inhibitory effects on transplanted tumors in mice, especially when administered directly. [] In vitro, this compound transforms rat oral keratinocytes, inducing changes indicative of malignancy. [] This effect appears to mimic the stages of carcinogenesis observed in vivo. []

ANone: The provided research doesn't provide specific information regarding resistance or cross-resistance mechanisms associated with this compound.

A: this compound is a known potent carcinogen. [, , , ] Studies in rats demonstrate its ability to induce oral focal acantholytic dyskeratosis, a precancerous lesion. [] This carcinogenic activity is believed to stem from its interaction with DNA, forming adducts that can lead to mutations. [, ] Studies also show that it can induce respiratory-deficient mutants in yeast, further highlighting its genotoxic potential. [, ]

ANone: Given its potent carcinogenicity, this compound is not explored for therapeutic applications, and no research on drug delivery or targeting strategies exists for this compound.

A: The discovery of this compound as a potent carcinogen in the early 1960s marked a significant milestone. [, ] Its relatively simple structure compared to other known carcinogens at the time, like polycondensed aromatic hydrocarbons and azo compounds, made it a valuable tool for studying the mechanisms of carcinogenesis. [] Early research focused on understanding its structure-activity relationship, particularly the role of nucleophilic substitution at position 4 in its carcinogenic activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。